

Spectroscopic comparison between 2-Pentylpyridine and its precursors

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Compound of Interest

Compound Name: 2-Pentylpyridine

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Spectroscopic Comparison: 2-Pentylpyridine and its Precursors

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of **2-pentylpyridine** and two of its key precursors, 2-picoline and pyridine-2-carbonitrile. The selection of these precursors is based on common synthetic routes to **2-pentylpyridine**, offering valuable insights for reaction monitoring and product characterization. This document presents quantitative spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols and a visual representation of a common synthetic pathway.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-pentylpyridine**, 2-picoline, and pyridine-2-carbonitrile, facilitating a clear comparison of their characteristic spectral features.

Table 1: ^1H NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm
2-Pentylpyridine	8.52 (d, 1H), 7.57 (td, 1H), 7.09 (d, 1H), 7.07 (t, 1H), 2.78 (t, 2H), 1.72 (quint, 2H), 1.34 (m, 4H), 0.90 (t, 3H)
2-Picoline	8.51 (d, 1H), 7.63 (td, 1H), 7.14 (d, 1H), 7.08 (t, 1H), 2.52 (s, 3H)[1]
Pyridine-2-carbonitrile	8.74 (d, 1H), 7.88 (td, 1H), 7.75 (d, 1H), 7.58 (t, 1H)[2]

Table 2: ^{13}C NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm
2-Pentylpyridine	162.4, 149.1, 136.3, 122.5, 120.9, 38.4, 31.6, 29.6, 22.5, 14.0
2-Picoline	159.5, 149.2, 136.5, 125.3, 121.8, 24.7[3]
Pyridine-2-carbonitrile	151.2, 137.1, 133.0, 128.0, 124.2, 117.8

Table 3: IR Spectroscopic Data (Key Peaks)

Compound	Wavenumber (cm ⁻¹)	Assignment
2-Pentylpyridine	3050-2850, 1590, 1570, 1470, 1435, 750	C-H stretch (aromatic & aliphatic), C=N stretch, C=C stretch, CH ₂ bend, CH ₃ bend, C-H out-of-plane bend
2-Picoline	3050-2950, 1595, 1575, 1480, 1430, 750	C-H stretch (aromatic & aliphatic), C=N stretch, C=C stretch, CH ₃ bend, C-H out-of-plane bend[4]
Pyridine-2-carbonitrile	3100-3000, 2240, 1585, 1570, 1470, 1430, 780	C-H stretch (aromatic), C≡N stretch, C=N stretch, C=C stretch, C-H out-of-plane bend[5][6]

Table 4: Mass Spectrometry Data (Key Fragments)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
2-Pentylpyridine	149	93, 106, 120, 134
2-Picoline	93	66, 92[7]
Pyridine-2-carbonitrile	104	76, 51[5][8]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 10-20 mg of the analyte (**2-pentylpyridine**, 2-picoline, or pyridine-2-carbonitrile).

- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3).
- Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (^1H NMR):
 - Spectrometer: 400 MHz NMR Spectrometer
 - Pulse Program: Standard 1D proton pulse sequence (e.g., zg30).[\[9\]](#)
 - Acquisition Time: ≥ 3 seconds.[\[9\]](#)
 - Spectral Width: ~ 16 ppm.[\[9\]](#)
 - Temperature: 298 K.[\[9\]](#)
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz NMR Spectrometer
 - Pulse Program: Standard 1D carbon pulse sequence with proton decoupling.
 - Acquisition Time: 1-2 seconds.
 - Spectral Width: ~ 200 ppm.
 - Temperature: 298 K.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the spectrum and perform baseline correction.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the signals and analyze the chemical shifts and coupling constants.

Fourier Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (Neat Liquid):
 - Ensure the ATR crystal or salt plates (e.g., NaCl, KBr) are clean and dry.[\[10\]](#)[\[11\]](#)[\[12\]](#)
 - For ATR-FTIR, place a single drop of the liquid sample directly onto the ATR crystal.[\[10\]](#)[\[11\]](#)[\[12\]](#)
 - For transmission FTIR, place a drop of the liquid sample between two salt plates to create a thin film.[\[10\]](#)[\[12\]](#)
- Instrument Parameters:
 - Spectrometer: FTIR Spectrometer
 - Mode: Attenuated Total Reflectance (ATR) or Transmission.
 - Spectral Range: 4000 - 400 cm^{-1} .[\[10\]](#)
 - Resolution: 4 cm^{-1} .
 - Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Data Acquisition and Processing:
 - Acquire a background spectrum of the empty ATR crystal or clean salt plates.
 - Acquire the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
 - Identify and label the characteristic absorption bands.

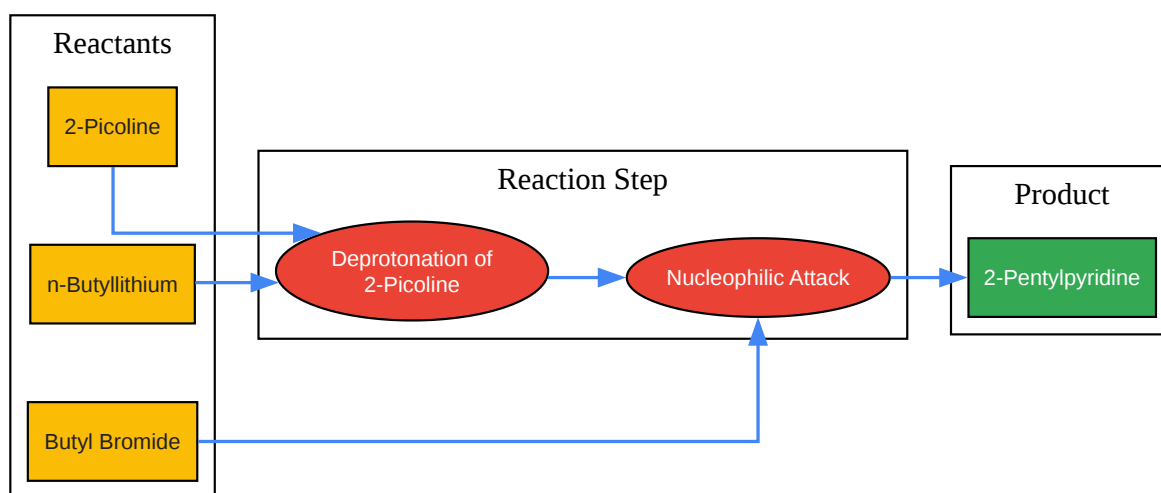
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation:

- Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
- Instrument Parameters:
 - Gas Chromatograph:
 - Column: A non-polar capillary column (e.g., Rxi-5Sil MS, 60 m x 0.25 mm id x 1.0 μ m).
[13]
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Injector Temperature: 250 °C.
 - Oven Temperature Program: Start at a suitable initial temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).[13]
 - Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Ion Source Temperature: 230 °C.[14]
 - Transfer Line Temperature: 280 °C.[14]
- Data Analysis:
 - Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).
 - Analyze the mass spectrum of the analyte peak to determine the molecular ion and fragmentation pattern.
 - Compare the obtained mass spectrum with a library database (e.g., NIST) for confirmation.

Synthetic Workflow and Logical Relationships

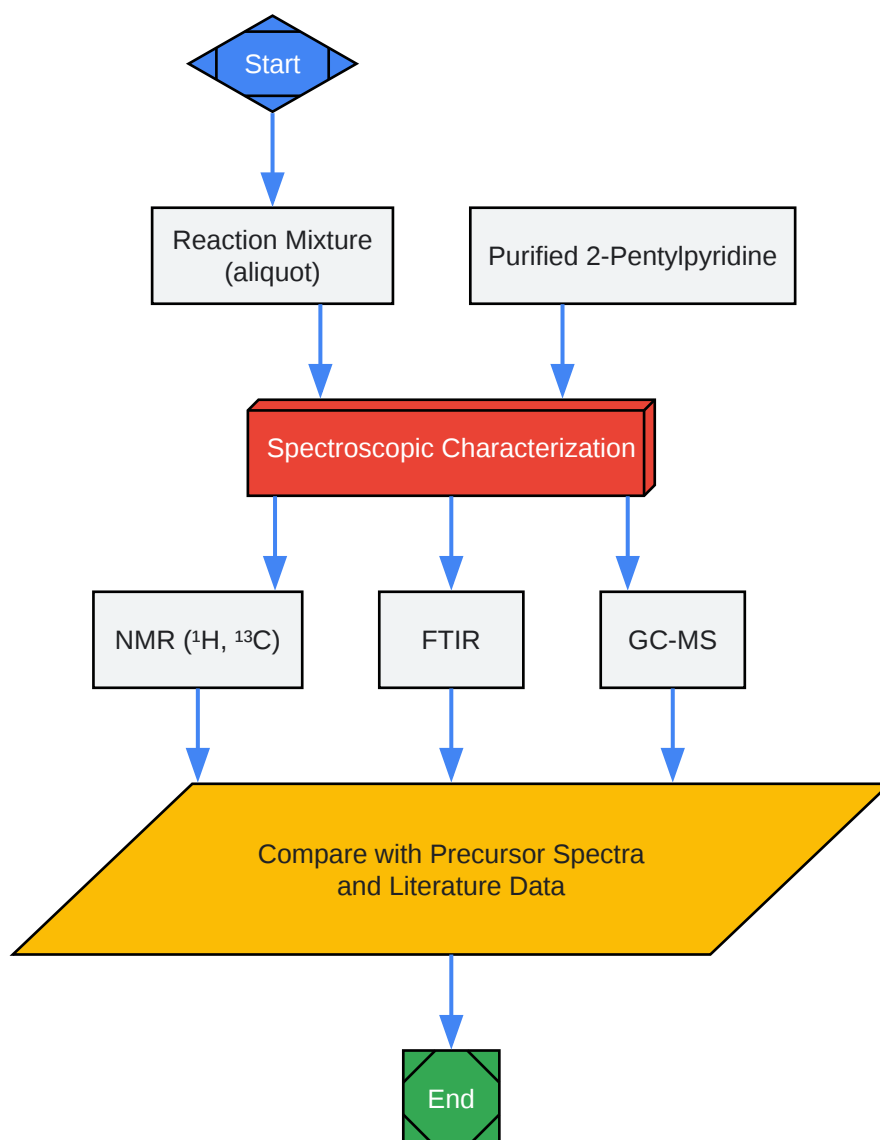
A common synthetic route for the preparation of 2-alkylpyridines, such as **2-pentylpyridine**, involves the reaction of 2-picoline with a suitable alkylating agent. One established method is the deprotonation of the methyl group of 2-picoline using a strong base like butyllithium, followed by reaction with an alkyl halide. An alternative approach involves the reaction with a Grignard reagent. The following diagram illustrates a generalized workflow for the synthesis of **2-pentylpyridine** from 2-picoline.



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Caption: Synthesis of **2-Pentylpyridine** from 2-Picoline.

The experimental workflow for characterizing the reaction progress and the final product would involve the systematic application of the spectroscopic techniques detailed above.



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Caption: Spectroscopic Analysis Workflow.

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